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molecular formula C16H9N4Na3O9S2 B075150 Tartrazine CAS No. 1342-47-8

Tartrazine

Cat. No. B075150
M. Wt: 534.4 g/mol
InChI Key: UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Patent
US05242489

Procedure details

An ink composition comprising 2.5 percent by weight of Tartrazine FD&C Yellow #5, a yellow dye obtained from Buffalo Color, West Patterson, N.Y., 15 percent by weight of cyclohexyl pyrrolidone (obtained from GAF Corporation, Wayne, N.J.), and 82.5 percent by weight of deionized water was prepared by mixing together the ingredients at room temperature, stirring to obtain a homogeneous solution, and filtering. An additional ink was also prepared, said ink being of the same composition as the first except that it contained 0.3 percent by weight of Carbowax M20. The Carbowax M20 was added to the ink at room temperature and the resulting mixture was stirred for about 5 minutes to obtain a homogeneous solution.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(N=N[CH:9]2[C:13](=O)[N:12]([C:15]3[CH:20]=[CH:19][C:18](S([O-])(=O)=O)=[CH:17][CH:16]=3)N=[C:10]2[C:25]([O-:27])=O)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+]>O>[CH:15]1([N:12]2[CH2:13][CH2:9][CH2:10][C:25]2=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Step Three
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Carbowax
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing together the ingredients at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
An additional ink was also prepared
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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